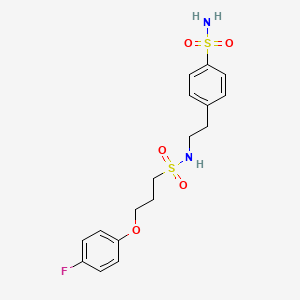

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-[2-[3-(4-fluorophenoxy)propylsulfonylamino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O5S2/c18-15-4-6-16(7-5-15)25-12-1-13-26(21,22)20-11-10-14-2-8-17(9-3-14)27(19,23)24/h2-9,20H,1,10-13H2,(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFVRUKOEMETSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with propylsulfonyl chloride to form 4-fluorophenoxypropylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Análisis De Reacciones Químicas

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues in β3-Adrenoceptor Modulation

The compound shares structural homology with β3-adrenoceptor ligands like L755507 and L748337, which feature benzenesulfonamide cores with substituted phenoxypropylamine side chains (Table 1). Key differences include:

- L755507: Contains a hexylaminocarbonylamino group and a 4-hydroxyphenoxypropyl side chain. It acts as a β3-adrenoceptor agonist, activating cAMP pathways in CHO-K1 cells .

Table 1: Structural Comparison with β3-Adrenoceptor Ligands

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are well-known CA inhibitors. highlights derivatives with quinazolinone-sulfonamide hybrids, where substituents critically influence potency:

- Compound 2 (KI = 7.1 nM): Features an ethylthio group, showing higher CA IX inhibition than Compound 12 (KI = 22.2 nM), which has a piperidinylethylthio chain .

- Target Compound: The 4-fluorophenoxy group may reduce CA affinity compared to aliphatic thioethers but could enhance selectivity for specific isoforms.

Table 2: Carbonic Anhydrase Inhibition Profiles

| Compound (from ) | Substituent | KI (nM) for hCA IX | Reference |

|---|---|---|---|

| 2 | Ethylthio | 7.1 | |

| 12 | Piperidinylethylthio | 22.2 |

Antihyperglycemic Sulfonamide Derivatives

reports isoindoline-dione-sulfonamide hybrids with potent glucose-lowering effects. For example:

- VIIo : Serum glucose reduction = 52% (vs. gliclazide reference). Contains a cyclohexylcarbamoyl group and isoindoline-dione core .

- Target Compound : Lacks the isoindoline-dione moiety but shares the benzenesulfonamide group. This structural divergence suggests differing mechanisms (e.g., sulfonylurea receptor vs. β-cell modulation).

Triazinyl and Pyrazolyl Sulfonamides

- Pyrazolyl Derivatives () : Compounds like 1h (3-fluoro substitution) exhibit NMR shifts (δ 7.2–8.1 ppm for aromatic protons) indicative of electronic effects from fluorine .

- Target Compound: The 4-fluorophenoxy group may similarly influence electronic properties but lacks the triazine or pyrazole heterocycles, limiting cross-activity in kinase assays.

Critical Analysis of Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., L755507), aligning with trends in drug design for enhanced bioavailability.

- Electron-Withdrawing Groups : Fluorine’s electron-withdrawing nature may reduce CA inhibitory activity compared to electron-donating groups (e.g., methoxy in ’s 1f ) .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | References |

|---|---|---|---|

| Temperature | 0–5°C (step 1) | Prevents side reactions | |

| Solvent | DMF/acetonitrile | Enhances solubility | |

| Coupling Agent | EDCI/HOBt | Facilitates amide bond | |

| Purification | Silica gel column | Removes polar impurities |

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Target Enzyme | IC₅₀ (nM) | Trend | Reference |

|---|---|---|---|---|

| 4-Fluorophenoxy | Carbonic Anhydrase | 12.3 | Baseline | |

| 4-Trifluoromethyl | Carbonic Anhydrase | 7.8 | 37% increase | |

| 4-Chloro | COX-2 | 45.2 | No effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.